molecular formula C14H15N3O2S B2405360 (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904317-32-3

(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2405360
CAS No.: 1904317-32-3
M. Wt: 289.35
InChI Key: UVGIBYKFJFKDGT-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a thiazole ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 3-hydroxypyridine, which undergoes etherification to form 3-(pyridin-3-yloxy) derivatives.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine and an epoxide or halide.

    Coupling Reactions: The final step involves coupling the thiazole, pyridine, and azetidine intermediates through a series of condensation and substitution reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring, where nucleophiles can replace the methanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including infections and cancers.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Unique due to the presence of thiazole, pyridine, and azetidine rings.

    (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Similar but with a pyrrolidine ring instead of an azetidine ring.

    (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)piperidin-1-yl)methanone: Similar but with a piperidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-13(20-10(2)16-9)14(18)17-7-12(8-17)19-11-4-3-5-15-6-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGIBYKFJFKDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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